(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone
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Overview
Description
(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone is a useful research compound. Its molecular formula is C20H17F2N3O2 and its molecular weight is 369.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 369.12888312 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Optical Properties
Compounds with structural elements similar to (3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone have been synthesized and studied for their optical properties. For instance, a series of diarylated imidazo[1,5-a]pyridine derivatives were synthesized and characterized, showcasing absorption and fluorescence spectra with notable Stokes' shifts. These shifts and quantum yields suggest potential applications in materials science, specifically in the development of luminescent materials for various technologies (Volpi et al., 2017).
Antiproliferative and Antimicrobial Activities
Research on compounds containing elements of the query molecule has revealed significant biological activities. Specifically, conjugates of imidazo[4,5-b]pyridin and indolylmethanone have shown considerable antiproliferative activity against several human cancer cell lines. Such studies suggest the potential utility of these compounds as templates for the development of new anticancer agents (Mullagiri et al., 2018).
Similarly, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone have been synthesized and displayed good antimicrobial activity against pathogenic bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Mallesha & Mohana, 2014).
Novel Synthetic Methods
Innovative synthetic methods have been developed for compounds with structural similarities, expanding the possibilities for synthesizing a broad range of imidazo[1,5-α]pyridines. These methods leverage anomeric stereoauxiliary strategies to access a wide variety of products, potentially including those with the specific structure of interest. Such advancements in synthetic chemistry could facilitate the exploration of new materials and pharmaceuticals (Zeng et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
(3,4-difluorophenyl)-[1-(imidazo[1,2-a]pyridine-6-carbonyl)piperidin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O2/c21-16-3-1-14(11-17(16)22)19(26)13-5-8-24(9-6-13)20(27)15-2-4-18-23-7-10-25(18)12-15/h1-4,7,10-13H,5-6,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYVOINXQZXADY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC(=C(C=C2)F)F)C(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.